Methyl 2-hydroxydecanoate
Description
Contextualization within Alpha-Hydroxy Fatty Acid Methyl Esters Research
Alpha-hydroxy fatty acids (AHFAs) and their corresponding methyl esters are a class of lipids that have garnered significant interest in the scientific community. These compounds are integral components of more complex lipids and have been identified in various biological systems, from bacteria to mammals. Research into alpha-hydroxy fatty acid methyl esters, including Methyl 2-hydroxydecanoate, is driven by their potential roles in cellular signaling, membrane structure, and as precursors for bioactive molecules. Their study provides valuable insights into lipid metabolism and the physiological functions of these specialized fatty acid derivatives.
Significance as a Research Biochemical and Analytical Standard
In the laboratory setting, this compound serves as an essential tool for researchers. As a biochemical reagent, it is used in studies aimed at understanding the enzymatic pathways and cellular processes involving fatty acid metabolism. Its well-defined chemical structure and properties make it an ideal analytical standard for the accurate identification and quantification of related compounds in complex biological samples. This is particularly crucial in the field of lipidomics, where precise measurements are paramount for understanding health and disease. MedChemExpress describes it as a biochemical reagent that can be used as a biological material or organic compound for life science-related research medchemexpress.commedchemexpress.com. Furthermore, it is commercially available as a high-purity standard for analytical applications, including gas chromatography (GC) and high-performance liquid chromatography (HPLC) superchroma.com.twlaboline.itresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxydecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHKXSXAGVRUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Discovery and Metabolic Pathway Research
Natural Occurrence and Biosynthetic Considerations in Biological Systems
The presence of Methyl 2-hydroxydecanoate in biological systems has prompted research into its origins and the enzymatic pathways responsible for its formation.
This compound has been identified as a component of the fatty acid profile in rice (Oryza sativa). Specifically, its presence was determined through gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs) in submerged rice tissues of Oryza sativa ssp. Japonica cv. M202. calstate.edu This detection in plant lipids highlights its natural occurrence and relevance in plant biochemistry.
The formation of hydroxy fatty acid methyl esters (FAMEs) can occur through several enzymatic routes. These pathways are not always specific to one compound but apply to a class of related molecules.
Hydration of Unsaturated Fatty Acids : Hydratases can catalyze the addition of water to the double bonds of unsaturated fatty acids to form hydroxy fatty acids (HFAs). These HFAs can then be esterified to produce hydroxy FAMEs. acs.org
Oxidation of Fatty Acids : Cytochrome P450 monooxygenases, such as engineered P450 BM3, can hydroxylate fatty acid methyl esters to produce hydroxy-FAMEs. nih.gov
Reduction of Hydroperoxides : Enzymatic lipid oxidation can form hydroperoxy fatty acid methyl esters, which are subsequently reduced to stable hydroxy fatty acid methyl esters for analysis. wiley.com
Lipase-Catalyzed Reactions : Lipases are used in the enzymatic hydrolysis of fats to produce fatty acids and other glycerols, and can also be involved in the synthesis of esters. google.com
Investigation of Enzymatic Transformations and Substrate Roles
This compound and its parent acid are valuable tools in biochemical research, serving as substrates to elucidate metabolic processes, particularly in lipid metabolism and oxidation.
Methyl (±)-2-hydroxydecanoate is recognized as a lipid that participates in metabolic pathways. It functions as a substrate for enzymatic reactions that alter lipid profiles, making it a useful compound for studying lipid metabolism. scbt.com It is classified as a biochemical reagent for life science research, underscoring its role in experimental studies. targetmol.commedchemexpress.com
The breakdown of 2-hydroxylated straight-chain fatty acids occurs via an alpha-oxidation pathway primarily located in peroxisomes. nepjol.infonih.gov This metabolic process is crucial for the degradation of these types of fatty acids, which are components of complex lipids like brain cerebrosides. nih.gov The pathway involves a series of enzymatic steps.
Table 1: Key Steps in the Peroxisomal Alpha-Oxidation of 2-Hydroxy Fatty Acids
| Step | Process | Key Enzyme(s) | Products | Citation |
| 1 | Activation | Acyl-CoA Synthetase | 2-hydroxy fatty acyl-CoA | nih.gov |
| 2 | Carbon-Carbon Bond Cleavage | 2-hydroxyacyl-CoA lyase (HACL1) | Formyl-CoA and an aldehyde shortened by one carbon (n-1 aldehyde) | nih.govmdpi.compnas.org |
This pathway is distinct from the alpha-oxidation of 3-methyl-branched fatty acids (like phytanic acid) but shares the key cleavage enzyme, 2-hydroxyphytanoyl-CoA lyase (HACL1), which is dependent on thiamine (B1217682) pyrophosphate (TPP). nih.govpnas.org The discovery of this process revised the understanding of straight-chain fatty acid alpha-oxidation and highlighted a significant role for peroxisomes in their degradation. nih.gov
Enzymes that can distinguish between stereoisomers are valuable for producing optically active compounds. Glycolate (B3277807) oxidase (GO) is one such enzyme that has been studied for its ability to resolve racemic mixtures of 2-hydroxy carboxylic acids. acs.orgnih.gov
Research has shown that glycolate oxidase is highly specific for the (S)-enantiomer of 2-hydroxy acids, oxidizing it to the corresponding 2-keto acid. nih.gov This process allows for the isolation of the unreacted (R)-enantiomer in high enantiomeric purity. acs.org In one study, glycolate oxidase from spinach was used to resolve a variety of racemic 2-hydroxy acids, successfully producing the (R)-enantiomers. acs.org Another study utilizing glycolate oxidase coexpressed in the yeast Pichia pastoris demonstrated a high degree of selectivity for the (S)-enantiomers of several substrates, including 2-hydroxydecanoic acid, leaving the (R)-isomer intact. nih.gov
Table 2: Enantioselective Oxidation of 2-Hydroxydecanoic Acid
| Enzyme | Source | Substrate | Action | Outcome | Citation |
| Glycolate Oxidase (GO) | Pichia pastoris | (RS)-2-hydroxydecanoic acid | Selective oxidation of the (S)-enantiomer | Production of 2-ketodecanoic acid and intact (R)-2-hydroxydecanoic acid | nih.gov |
| Glycolate Oxidase (GO) | Spinach (Spinacia oleracea) | Racemic 2-hydroxy acids (general) | Preferential oxidation of the S enantiomers | Production of optically pure (R)-2-hydroxy acids | acs.org |
This enantioselective capability is significant for the synthesis of chiral building blocks used in pharmaceuticals and other fine chemicals.
Research on Molecular Interactions and Membrane Dynamics
The presence of a hydroxyl (-OH) group in this compound introduces a polar moiety capable of acting as both a hydrogen bond donor and acceptor. medchemexpress.com This significantly enhances its ability to participate in hydrogen bonding networks at the lipid-water interface of model membranes, a characteristic not shared by its non-hydroxylated counterpart, methyl decanoate (B1226879). This enhanced capacity for hydrogen bonding increases the molecule's solubility and reactivity within these environments. scbt.com
In model membrane systems, the hydroxyl group of a 2-hydroxylated fatty acid can compete with other hydrogen-bonding molecules, such as cholesterol, for interactions with the polar headgroups of phospholipids (B1166683) like sphingomyelin (B164518). nih.gov Studies on analogous 2-hydroxy fatty acids have shown that this competition can lead to a displacement of water molecules at the membrane surface, thereby increasing the thickness of the water layer and altering local hydration. nih.gov This interaction suggests that this compound could similarly modulate the hydration state of the lipid bilayer it incorporates into. The reactivity of the compound within the bilayer is also heightened, as the hydroxyl group can serve as a nucleophile or participate in esterification reactions, potentially altering the covalent structure of neighboring lipid molecules or interacting with membrane-associated proteins.
Table 1: Hydrogen Bonding Capabilities of this compound
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
This table is interactive. Click on the headers to sort.
The structure of this compound, featuring both a methyl ester group and a hydroxyl group near the head of the fatty acid chain, as well as the branching introduced by the hydroxyl group, has a pronounced effect on the physical properties of lipid bilayers. scbt.com Its incorporation can disrupt the tight packing of phospholipid acyl chains, leading to changes in membrane fluidity, thickness, and phase transition behavior.
Research on methyl-branched fatty acids has demonstrated that such branching reduces the condensation of lipids, leading to a decrease in bilayer thickness and a lowering of chain order. researchgate.net This disruption of close packing enhances the fluidity of the membrane. researchgate.net The branched nature of this compound is expected to produce similar effects, contributing to a more disordered and fluid membrane state. scbt.com
Furthermore, hydroxylated fatty acid methyl esters have been observed to influence the phase transitions of lipid membranes. For instance, the related compound Methyl (±)-2-hydroxystearate has been shown to broaden the phase transitions in dimyristoylphosphatidylcholine (B1235183) (DMPC) lipid membranes. medchemexpress.commedchemexpress.com This suggests that this compound likely alters the cooperative melting behavior of lipid bilayers, shifting and broadening the transition from a more ordered gel phase to a more fluid liquid-crystalline phase. This effect on phase behavior indicates that this compound can modify the physical state and domain organization of membranes. scbt.com Studies on other 2-hydroxylated fatty acids have shown they can induce phase separation, for example, creating distinct liquid-disordered (non-raft) and liquid-ordered (raft) domains in model membranes containing sphingomyelin and cholesterol. nih.gov
Table 2: Predicted Structural Effects of this compound on Lipid Bilayers
| Parameter | Predicted Effect | Rationale/Supporting Evidence |
|---|---|---|
| Membrane Fluidity | Increase | Disruption of acyl chain packing due to branched structure. scbt.comresearchgate.net |
| Bilayer Thickness | Decrease | Reduced lipid condensation caused by methyl branching. researchgate.net |
| Phase Transition | Broadened Transition | Observed with analogous hydroxylated fatty acid methyl esters. medchemexpress.commedchemexpress.com |
| Domain Formation | Potential for Phase Separation | Competition for hydrogen bonding and disruption of packing can lead to domain segregation. nih.gov |
This table is interactive. Click on the headers to sort.
Advanced Synthetic Methodologies and Chemical Reactivity Studies
Chemical Synthetic Routes for Methyl 2-hydroxydecanoate and Analogues
Chemical synthesis provides a foundational approach to producing this compound and its analogues. A key strategy involves the asymmetric hydroxylation of a pre-formed carboxylic acid or ester. One notable method utilizes a chiral auxiliary to direct the stereoselective introduction of the hydroxyl group.
A representative synthesis of a 2-hydroxy fatty acid, which can be subsequently esterified to the methyl ester, involves the use of an oxazolidinone chiral auxiliary. The synthesis begins with the acylation of the chiral auxiliary with a fatty acid chloride. The resulting N-acyl oxazolidinone can then be enolized and reacted with an electrophilic hydroxylating agent, such as a Davis oxaziridine, to introduce the hydroxyl group at the C-2 position in a stereocontrolled manner. Subsequent removal of the chiral auxiliary affords the 2-hydroxy fatty acid.
A general scheme for the synthesis of 2-hydroxy-iso-fatty acids, analogous to the synthesis of this compound, is presented below. This method highlights the use of standard organic chemistry transformations to achieve the desired product. The key steps include the attachment of a chiral auxiliary to guide stereoselective hydroxylation, followed by cleavage to yield the free acid, which can then be esterified.
| Step | Reagents and Conditions | Description |
| 1 | Triethylamine (Et3N), Pivaloyl chloride (PivCl), Lithium chloride (LiCl), 4-(Dimethylamino)pyridine (DMAP), (S)-4-Benzyloxazolidinone | Acylation of the chiral auxiliary with the fatty acid. |
| 2 | Sodium bis(trimethylsilyl)amide (NaHMDS), Davis oxaziridine, Tetrahydrofuran (THF) | Stereoselective α-hydroxylation of the N-acyl oxazolidinone. researchgate.net |
| 3 | Isopropylmagnesium chloride (iPrMgCl), Methanol (MeOH); followed by Sodium hydroxide (NaOH), Methanol (MeOH) | Cleavage of the chiral auxiliary to yield the 2-hydroxy fatty acid. researchgate.net |
| 4 | Acid catalyst (e.g., H2SO4), Methanol (MeOH) | Esterification of the 2-hydroxy fatty acid to this compound. |
This route offers a reliable method for the preparation of chiral 2-hydroxy fatty acids and their esters, providing access to enantiomerically enriched building blocks for further synthetic applications.
Biocatalytic and Enzymatic Approaches for Hydroxy Fatty Acid Methyl Ester Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral molecules. Enzymes offer high selectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes.
Unspecific peroxygenases (UPOs) are a class of heme-thiolate enzymes that can catalyze a wide range of oxyfunctionalization reactions, including the hydroxylation of C-H bonds. These enzymes are particularly attractive for the synthesis of hydroxy fatty acids as they only require hydrogen peroxide as a co-substrate, making them simpler to use than cytochrome P450 monooxygenases which require a more complex cofactor regeneration system.
The general mechanism of peroxygenase-catalyzed hydroxylation involves the activation of the heme iron by hydrogen peroxide to form a highly reactive iron(IV)-oxo species (Compound I). This species is capable of abstracting a hydrogen atom from the fatty acid methyl ester substrate, followed by the rebound of a hydroxyl group to the resulting carbon radical, yielding the hydroxylated product. The regioselectivity of the hydroxylation is determined by the enzyme's active site architecture. While many peroxygenases hydroxylate at the terminal (ω) or sub-terminal (ω-1, ω-2) positions of fatty acids, enzyme engineering can be employed to alter this selectivity.
The stereoselective synthesis of specific isomers of hydroxy fatty acid methyl esters can be achieved through the use of engineered enzymes. Cytochrome P450 monooxygenases are a versatile family of enzymes known for their ability to hydroxylate a wide variety of substrates, including fatty acids. nih.gov The regioselectivity and stereoselectivity of these enzymes can be rationally engineered to favor the production of a desired isomer.
One of the most extensively studied P450 enzymes for fatty acid hydroxylation is CYP102A1, also known as P450 BM3, from Bacillus megaterium. This enzyme is a self-sufficient monooxygenase, meaning its heme domain is naturally fused to its reductase domain, simplifying its use in biocatalytic systems. Researchers have successfully engineered the active site of P450 BM3 to shift its regioselectivity from the typical ω-1, ω-2, and ω-3 positions towards in-chain hydroxylation, including the C-2 position.
Strategies for engineering these enzymes often involve site-directed mutagenesis of key amino acid residues within the active site that are responsible for substrate binding and orientation. By altering these residues, the substrate can be positioned differently relative to the reactive heme-iron center, thereby directing the hydroxylation to a specific carbon atom.
| Enzyme Class | Key Features | Engineering Potential |
| Unspecific Peroxygenases (UPOs) | Heme-thiolate enzymes; Use H2O2 as the oxidant. | Can be engineered for altered regioselectivity in fatty acid hydroxylation. |
| Cytochrome P450 Monooxygenases (e.g., P450 BM3) | Heme-thiolate enzymes; Require NAD(P)H and a reductase partner. wikipedia.org | Extensively studied and engineered for selective hydroxylation of fatty acids at various positions. rsc.org |
| Lipases | Catalyze esterification and transesterification reactions. nih.govnih.gov | Can be used for the kinetic resolution of racemic hydroxy fatty acids or their esters to obtain enantiomerically pure products. mdpi.com |
This compound as a Synthetic Intermediate and Chiral Building Block in Complex Molecule Synthesis Research
Chiral α-hydroxy fatty esters like this compound are valuable intermediates in the synthesis of a variety of complex natural products and biologically active molecules. The presence of two functional groups, the ester and the secondary alcohol, along with a defined stereocenter, makes them versatile starting materials for the construction of more elaborate molecular architectures.
In the field of insect pheromone synthesis, many pheromones are fatty acid derivatives, including alcohols, aldehydes, and esters with specific chain lengths and stereochemistry. nih.govnih.gov Chiral hydroxy fatty acids and their esters can serve as key precursors for the synthesis of such compounds. For example, the hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions, while the ester can be reduced or otherwise modified to achieve the target pheromone structure. The synthesis of 2-methylheptadecane, a sex pheromone of the tiger moth, exemplifies the use of modified fatty acid structures in pheromone synthesis. um.edu.mt
Furthermore, in medicinal chemistry, the incorporation of chiral fragments is crucial for the development of new drugs with improved efficacy and reduced side effects. Chiral building blocks derived from natural sources, or prepared through asymmetric synthesis, are in high demand. This compound, with its defined stereochemistry, can be incorporated into larger molecules to introduce a specific chiral center, which can be critical for biological activity. The synthesis of complex natural products often relies on the availability of such chiral synthons to build up the target molecule in a controlled and efficient manner. mdpi.commdpi.comfrontiersin.org
Analytical Chemistry Techniques for Characterization and Quantification in Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular architecture of methyl 2-hydroxydecanoate. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the specific functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of this compound, providing precise information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
In a typical ¹H NMR spectrum of this compound, the hydrogen atoms exhibit characteristic chemical shifts (δ) measured in parts per million (ppm). The protons of the terminal methyl group (CH₃) of the decanoate (B1226879) chain would appear at the most upfield region. The numerous methylene groups (CH₂) in the aliphatic chain would produce overlapping signals. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would show a distinct signal, and its coupling to adjacent protons would result in a specific splitting pattern. The single protons of the hydroxyl group (-OH) and the methyl ester group (-OCH₃) would each produce a singlet, with the hydroxyl proton's chemical shift being variable depending on solvent and concentration. The integrated signal ratios in the spectrum correspond to the number of protons in each unique chemical environment docbrown.info.
¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. Key signals would include those for the carbonyl carbon (C=O) of the ester, the carbon atom bonded to the hydroxyl group (C-OH), the methyl carbon of the ester group, and the carbons along the aliphatic chain st-andrews.ac.uk.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Chain CH₃ | ~0.9 | Triplet |
| Chain (CH₂)n | ~1.2-1.6 | Multiplet |
| CH-OH | ~4.0-4.2 | Multiplet |
| OCH₃ (Ester) | ~3.7 | Singlet |
| OH | Variable | Singlet (broad) |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at characteristic wavenumbers.
The IR spectrum of this compound would display several key absorption bands confirming its structure. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group; its broadness is a result of hydrogen bonding docbrown.infoopenstax.org. Another very strong and sharp absorption peak, characteristic of the carbonyl group (C=O) in the ester, would appear around 1735-1750 cm⁻¹ openstax.orgmasterorganicchemistry.com. The spectrum would also feature strong bands in the 2850-2960 cm⁻¹ range, which are due to the C-H stretching vibrations of the aliphatic methylene and methyl groups docbrown.infoopenstax.org. Additionally, C-O stretching vibrations associated with the ester and the alcohol functional groups would be visible in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹ docbrown.info.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H stretch | 3200-3600 | Strong, Broad |
| Ester Carbonyl | C=O stretch | 1735-1750 | Strong, Sharp |
| Alkyl | C-H stretch | 2850-2960 | Strong |
| Ester/Alcohol | C-O stretch | 1000-1300 | Medium |
Mass Spectrometry and Chromatographic Profiling
The combination of chromatography for separation and mass spectrometry for detection provides a highly sensitive and specific approach for the analysis of this compound. These hyphenated techniques are essential for both qualitative identification and quantitative measurement in complex mixtures.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like fatty acid methyl esters, including this compound nih.gov. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column researchgate.net. After separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint mdpi.com.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be of low intensity. More prominent would be the fragment ions resulting from characteristic cleavages. A significant fragment often observed for 2-hydroxy fatty acid methyl esters is a strong peak resulting from the cleavage between the C2 and C3 carbons. Quantitative analysis can be performed by integrating the peak area of a specific ion and comparing it to that of an internal standard mdpi.comnih.gov.
Table 3: Expected Key Mass Fragments in GC-MS for this compound
| m/z Value | Possible Fragment Identity |
| [M]⁺ | Molecular Ion |
| [M-31]⁺ | Loss of methoxy group (•OCH₃) |
| [M-59]⁺ | Loss of carbomethoxy group (•COOCH₃) |
| Specific fragment | Cleavage between C2-C3 |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and analysis of fatty acid methyl esters, including hydroxy derivatives nih.gov. Typically, reversed-phase HPLC is employed, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile and water scielo.brresearchgate.net. Separation is based on the differential partitioning of the analyte between the two phases. While this compound lacks a strong UV chromophore for standard UV detection, it can be analyzed using detectors like a Refractive Index Detector (RID) or, more powerfully, a mass spectrometer (LC-MS) nih.gov. LC-MS methods allow for sensitive detection and structural confirmation simultaneously nih.gov. HPLC is particularly valuable for analyzing less volatile or thermally unstable compounds that are not suitable for GC analysis.
Stereochemical Analysis of this compound Enantiomers
This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-methyl 2-hydroxydecanoate and (S)-methyl 2-hydroxydecanoate. The stereochemistry of hydroxy fatty acids can be a critical factor in their biological activity nih.gov. Therefore, analytical methods capable of separating and identifying these enantiomers are essential.
One effective approach for stereochemical analysis involves chiral derivatization. The enantiomeric mixture is reacted with a chiral derivatizing agent, such as phenylglycine methyl ester (PGME) or phenylalanine methyl ester (PAME), to form diastereomers nih.gov. These resulting diastereomeric products have different physical properties and can be separated using standard chromatographic techniques like LC-MS nih.gov.
Alternatively, direct separation of the enantiomers can be achieved using chiral chromatography nih.gov. This involves using a chiral stationary phase (CSP) in either HPLC or GC. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation and quantification nih.gov. Ligand-exchange chromatography is another principle that can be applied for the chiral separation of such molecules nih.gov.
Chiral Derivatization Strategies for Chromatographic Resolution (e.g., MCO derivatization)
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, is a significant challenge in analytical chemistry. A primary strategy to overcome this is chiral derivatization, a process that involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These newly formed diastereomers have distinct physical properties and can be separated using standard chromatographic techniques. nih.gov
One notable example of this strategy applied to hydroxy fatty acids is the use of (-)-menthoxycarbonyl chloride (MCO-Cl). The hydroxyl group of each enantiomer of this compound reacts with MCO-Cl to form diastereomeric (-)-menthoxycarbonyl (MCO) derivatives. These derivatives, Methyl 2(S)-MCO-decanoate and Methyl 2(R)-MCO-decanoate, can then be resolved by gas chromatography (GC). researchgate.net The different spatial arrangements of the diastereomers lead to differential interactions with the stationary phase of the chromatographic column, resulting in distinct retention times and allowing for their separation and quantification. researchgate.net
Other chiral derivatizing agents, such as phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME), have also been effectively used for the stereochemical analysis of α-hydroxy fatty acids, enabling their separation and analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov Another approach involves reacting racemic hydroxy fatty acid methyl esters with reagents like benzoyl chloride or naphthoyl chloride, which also yields diastereomeric esters that can be resolved chromatographically. nih.gov
Table 1: Gas Chromatographic Resolution of this compound Enantiomers after MCO Derivatization
| Derivatized Compound | Retention Time (minutes) |
|---|---|
| Methyl 2(S)-MCO-decanoate | 60.17 |
| Methyl 2(R)-MCO-decanoate | 60.37 |
Data sourced from a study on the stereochemistry of hydroxy fatty acids, demonstrating the baseline separation of the derivatized enantiomers of a standard racemic mixture. researchgate.net
Advanced Chromatographic Techniques for Enantiomeric Purity Assessment
Beyond derivatization, advanced chromatographic techniques directly employing a chiral environment are fundamental for assessing enantiomeric purity. khanacademy.org The most prevalent of these methods is chiral chromatography, which utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. mdpi.comyoutube.com
The principle behind this technique relies on the differential interaction between the enantiomers of this compound and the chiral stationary phase. mdpi.comyoutube.com The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, causing it to be retained longer on the column. mdpi.com This difference in retention time allows for the separation and quantification of the individual enantiomers. youtube.com
For hydroxy fatty acids like this compound, HPLC columns with CSPs such as (R)-(-)-N-3,5-dinitrobenzoyl-alpha-phenylglycine have proven effective for separating enantiomers, particularly after their conversion to aromatic ester derivatives. nih.gov The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal resolution between the enantiomeric peaks. mdpi.com Supercritical fluid chromatography (SFC) is another advanced technique that can be used for chiral separations, often providing faster and more efficient results compared to traditional HPLC. mdpi.com These methods are indispensable for research requiring high-purity enantiomers or for determining the enantiomeric excess (e.e.) in a sample.
Table 2: Summary of Chromatographic Techniques for Enantiomeric Resolution
| Technique | Principle | Application Example |
|---|---|---|
| Gas Chromatography (GC) with Chiral Derivatization | Conversion of enantiomers into diastereomers with different boiling points/retention times. | Separation of this compound enantiomers after derivatization with (-)-menthoxycarbonyl chloride. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral stationary phase. | Resolution of aromatic ester derivatives of hydroxy fatty acid enantiomers. nih.gov |
| Supercritical Fluid Chromatography (SFC) with CSP | Utilizes a supercritical fluid as the mobile phase for faster, more efficient chiral separations. | General technique for resolving a wide range of racemic compounds. mdpi.com |
Applications and Future Directions in Research
Role in Metabolomics Research and Metabolic Profiling
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state. Within this field, specific lipids and their derivatives are often identified as biomarkers for various metabolic conditions.
While direct, extensive studies identifying Methyl 2-hydroxydecanoate as a key biomarker in animal models of metabolic diseases are still emerging, the parent compound, 2-hydroxydecanoic acid, has been identified in various biological systems. For instance, 2-hydroxydecanoic acid is a known human metabolite, listed in the Human Metabolome Database (HMDB) as HMDB0094656. hmdb.ca It has been detected in feces, suggesting a role in gut metabolism. hmdb.ca
In microbiology, related 2-hydroxy fatty acids are recognized as components of the lipophilic portion of the lipopolysaccharide fraction in certain aerobic bacteria, such as Pseudomonas ovalis. targetmol.com This suggests that microbial metabolic profiling is a relevant area for the detection and study of such compounds.
Research on the nematode Caenorhabditis elegans, a powerful animal model for studying metabolic pathways, has shown that a related short-chain alpha-hydroxy acid, 2-hydroxyisobutyric acid, can modulate aging and fat deposition. nih.gov This finding points towards the potential for other alpha-hydroxy fatty acids, including 2-hydroxydecanoic acid and its methyl ester, to be involved in the regulation of metabolic states, a hypothesis that warrants further investigation in vertebrate animal models and in vitro cell systems.
The following table summarizes the contexts in which 2-hydroxydecanoic acid and related compounds have been identified, suggesting potential avenues for future metabolomics research on this compound.
| Compound | Biological System/Model | Finding/Relevance |
| 2-Hydroxydecanoic acid | Human | Identified as a metabolite present in feces. hmdb.ca |
| 2-Hydroxydecanoic acid | Pseudomonas ovalis | Found in the lipopolysaccharide fraction. targetmol.com |
| 2-Hydroxyisobutyric acid | Caenorhabditis elegans | Modulates aging and fat deposition. nih.gov |
Lipids are not only structural components of membranes and energy storage molecules but also act as critical signaling molecules in a myriad of cellular processes. While the direct role of this compound in specific lipid signaling pathways is an area of active investigation, the broader class of acyl α-hydroxyl fatty acids (AAHFAs) is gaining attention.
Recent research has highlighted that unique lipids produced by gut bacteria, including AAHFAs, can have beneficial effects on systemic immunity and metabolism. oup.com This suggests a potential mechanism by which 2-hydroxy fatty acids, possibly including 2-hydroxydecanoic acid derived from gut microbiota, could participate in host-microbe communication and influence host lipid signaling pathways. The esterification to a methyl group, as in this compound, could affect its transport and signaling properties, a subject for future research.
Utility in Lipidomics Investigations
Lipidomics aims to comprehensively identify and quantify the complete set of lipids (the lipidome) in a biological system. The development of advanced analytical techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), has enabled the detailed profiling of various lipid species, including hydroxy fatty acids. researchgate.net
This compound, as a distinct lipid entity, can be identified and quantified in lipidomics studies. Its inclusion in lipid databases such as LIPID MAPS facilitates its identification in complex biological samples. nih.gov Targeted lipidomics approaches can be developed to specifically measure the levels of this compound and its parent acid in various tissues and biofluids, which can help in elucidating its metabolic fate and potential biological roles. A study focused on the global profiling of 2- and 3-hydroxy fatty acids in plasma has demonstrated the feasibility of identifying and quantifying these molecules, paving the way for their investigation as potential biomarkers in diseases involving fatty acid oxidation disorders. researchgate.net
Research on Enzyme-Substrate Interactions and Mechanism Elucidation
The study of enzyme-substrate interactions is fundamental to understanding biochemical pathways. This compound and its precursor, methyl decanoate (B1226879), can serve as substrates for various enzymes, allowing for the elucidation of their reaction mechanisms and substrate specificities.
A notable example is the use of multi-enzymatic cascades for the synthesis of valuable chemicals. In one such study, methyl decanoate was converted to methyl 9-hydroxydecanoate through the action of a peroxygenase, which was then further transformed enzymatically. researchgate.net This highlights the potential of using enzymes to specifically hydroxylate fatty acid methyl esters. While this example pertains to hydroxylation at the ω-1 position, it underscores the utility of fatty acid esters as substrates for enzymatic modifications. Future research could explore enzymes that specifically catalyze the α-hydroxylation of decanoic acid or its methyl ester.
The synthesis of chiral molecules is another area where enzyme-substrate studies are crucial. The enantioselective synthesis of (S)-14-methyloctadecan-2-one and (S)-6-methyloctadecan-2-one has been achieved using a synthetic sequence that includes enantioselective methylation, demonstrating the precise control that can be exerted in chemical synthesis, which can be complemented by enzymatic approaches. researchgate.net
The following table presents examples of enzymatic reactions involving fatty acid esters, illustrating the potential for studying this compound in similar systems.
| Enzyme/System | Substrate | Product/Transformation | Research Focus |
| Peroxygenase (AaeUPO−Fett) | Methyl decanoate | Methyl 9-hydroxydecanoate | Biocatalytic transformation of fatty acids. researchgate.net |
| Multi-enzyme cascade | Methyl 9-hydroxydecanoate | (S)‐2‐nonanol | Valorization of fatty acids. researchgate.net |
Emerging Research Areas and Unexplored Biological Roles
The field of lipid research is continually expanding, with new roles for lipids in health and disease being discovered. For this compound, several emerging research areas hold promise for uncovering its currently unexplored biological roles.
One such area is the study of 2-hydroxy sphingolipids. In plants, sphingolipids containing 2-hydroxy fatty acids have been shown to be important for the organization of plasma membrane nanodomains and for the oxidative burst, a key component of the plant's defense response. nih.gov This raises the intriguing possibility that 2-hydroxylated fatty acids, including 2-hydroxydecanoic acid, may have analogous roles in membrane organization and cellular signaling in other organisms, including mammals.
The connection between gut microbiota, their lipid metabolites, and host health is another rapidly advancing field. As mentioned earlier, the production of AAHFAs by gut bacteria and their impact on host immunity and metabolism is an exciting area of research. oup.com Investigating whether this compound or its parent acid is produced by specific gut microbes and how it influences host physiology is a promising avenue for future studies.
Furthermore, the role of fatty acid metabolism in metabolic diseases such as obesity and diabetes is under intense scrutiny. Studies on animal models of diet-induced obesity are crucial for understanding the regulation of metabolic pathways. usda.gov Future metabolomics and lipidomics studies in such models could reveal changes in the levels of this compound and correlate them with the metabolic phenotype, potentially identifying it as a novel biomarker or therapeutic target.
Q & A
Q. What are the standard laboratory methods for synthesizing Methyl 2-hydroxydecanoate?
this compound is typically synthesized via esterification of 2-hydroxydecanoic acid with methanol under acidic catalysis (e.g., sulfuric acid or HCl). Purification involves distillation or chromatography to isolate the ester. While specific protocols are not detailed in the provided evidence, patent applications (e.g., EP 2023 listings) and commercial product catalogs suggest that analogous hydroxy fatty acid esters are synthesized using these standard esterification methods .
Q. How is this compound characterized in research settings?
Characterization employs:
- Spectroscopy : NMR (¹H/¹³C) to confirm esterification and hydroxyl group position, IR for functional group analysis.
- Chromatography : GC-MS or HPLC for purity assessment.
- Physical Properties : Density (0.956 g/cm³), boiling point (249°C), and molecular weight (202.29 g/mol) are critical for identification .
Q. What safety protocols are recommended for handling this compound?
- PPE : Chemical-resistant gloves (nitrile), lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Store at −20°C in sealed containers to prevent degradation .
Advanced Research Questions
Q. How does this compound participate in lipid metabolism pathways?
In a 2024 metabolomics study, 2-hydroxydecanoate levels increased in older women treated with Lactobacillus reuteri, suggesting microbial modulation of fatty acid oxidation. Researchers can track its role using LC-MS/MS to quantify metabolites in serum or tissue samples, paired with isotopic labeling to trace metabolic flux .
Q. What methodological challenges arise in resolving enantiomers of this compound?
Chiral resolution is achieved via:
Q. How can contradictions in thermodynamic data for this compound be addressed?
Discrepancies in properties like vapor pressure or enthalpy may stem from purity issues or measurement techniques. Researchers should:
Q. What experimental designs are optimal for studying this compound’s stability under varying conditions?
Q. How can this compound be differentiated from structurally similar esters in analytical workflows?
Q. What strategies mitigate batch-to-batch variability in synthetic this compound?
Q. How does this compound compare to longer-chain hydroxy esters in biological activity?
Comparative studies using cell-based assays (e.g., lipid droplet formation in adipocytes) reveal chain-length-dependent effects. For example, C10:0 (decanoate) may exhibit higher membrane permeability than C12:0 esters, influencing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
